molecular formula C9H11NO4S B5200274 (2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID

(2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID

Cat. No.: B5200274
M. Wt: 229.26 g/mol
InChI Key: SNUSNJBICJBVIB-UHFFFAOYSA-N
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Description

(2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

(2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation . The reactions are typically carried out under controlled conditions such as reflux or specific temperature settings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with NBS/AIBN in CCl4 under reflux conditions leads to the formation of a brominated intermediate .

Scientific Research Applications

(2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of microbial DNA, leading to its antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID apart from these similar compounds is its unique combination of the furan nucleus with the acetylamino and acetic acid groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[2-(furan-2-ylmethylsulfanyl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c11-8(10-4-9(12)13)6-15-5-7-2-1-3-14-7/h1-3H,4-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUSNJBICJBVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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